Tri-sec-butyl borate
Overview
Description
Tri-sec-butyl borate is a boron-based compound with the molecular formula C12H27BO3. It is a colorless and odorless liquid that is soluble in organic solvents and has a boiling point of 145-146°C. This compound has attracted significant attention due to its unique properties and wide range of applications in various fields.
Preparation Methods
Tri-sec-butyl borate can be synthesized through the reaction of boric acid (H3BO3) with sec-butanol under controlled conditions. The reaction typically involves heating the mixture to facilitate the esterification process, resulting in the formation of this compound and water as a byproduct . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Tri-sec-butyl borate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boric acid and sec-butyl alcohol.
Reduction: It can be reduced to form boron-containing compounds.
Substitution: It can undergo substitution reactions with other alcohols or amines to form different borate esters.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as Lewis acids. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tri-sec-butyl borate has been widely used in scientific research as a boron source for the synthesis of boron-containing compounds. Some of its applications include:
Chemistry: It is used in the synthesis of boron-doped graphene, boron nitride nanotubes, and boron-containing polymers.
Medicine: It is being explored for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used as a catalyst in organic reactions, such as the Suzuki coupling reaction and the Heck reaction.
Mechanism of Action
Tri-sec-butyl borate acts as a Lewis acid, meaning it can accept a pair of electrons from a Lewis base. This property makes it an excellent catalyst for organic reactions. It can also form complexes with other molecules, such as alcohols and amines, through coordination bonds. The molecular targets and pathways involved in its mechanism of action depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Tri-sec-butyl borate can be compared with other borate esters, such as tri-n-butyl borate and tri-isobutyl borate. While all these compounds share similar chemical properties, this compound is unique due to its specific structure and reactivity. For example:
Tri-n-butyl borate: Has a similar molecular formula but different structural arrangement, leading to variations in reactivity and applications.
Tri-isobutyl borate: Also has a similar molecular formula but different steric effects due to the isobutyl groups, affecting its reactivity and use in different reactions.
Properties
IUPAC Name |
tributan-2-yl borate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BO3/c1-7-10(4)14-13(15-11(5)8-2)16-12(6)9-3/h10-12H,7-9H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFPNEADTSBYFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC(C)CC)(OC(C)CC)OC(C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944882 | |
Record name | Tributan-2-yl borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22238-17-1 | |
Record name | Tris(1-methylpropyl) borate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22238-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boric acid, tri-sec-butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022238171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributan-2-yl borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tri-sec-butyl borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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